![molecular formula C21H18N2OS B5878355 3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone](/img/structure/B5878355.png)
3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone is a heterocyclic organic compound that has been extensively studied in scientific research. It is a quinazolinone derivative that has shown potential as a therapeutic agent for various diseases due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of 3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone is not fully understood. However, it has been found to interact with various cellular targets such as DNA, enzymes, and receptors. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to bind to the benzodiazepine receptor, which is involved in the regulation of anxiety and sleep.
Biochemical and Physiological Effects:
3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It has also been found to inhibit angiogenesis, which is the process of new blood vessel formation. In Alzheimer's disease, it has been shown to reduce the formation of amyloid beta plaques and improve cognitive function. In inflammation, it has been found to reduce the production of inflammatory cytokines and improve tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone in lab experiments include its high purity, stability, and specificity. It has been extensively studied and has shown promising results in various disease models. However, its limitations include its low solubility, which can make it difficult to administer in vivo. It also has a complex structure, which can make it difficult to synthesize and modify.
Direcciones Futuras
There are several future directions for the study of 3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone. One direction is to investigate its potential as a therapeutic agent for other diseases such as diabetes and cardiovascular disease. Another direction is to study its mechanism of action in more detail to identify new targets for drug development. Additionally, the synthesis and modification of 3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone can be optimized to improve its solubility and bioavailability. Overall, the study of 3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone has the potential to lead to the development of new therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of 3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone involves the reaction of 2-aminobenzonitrile with 1-naphthalenemethanethiol in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with ethyl bromoacetate to form the final product. This synthesis method has been optimized to produce high yields of the compound with high purity.
Aplicaciones Científicas De Investigación
3-ethyl-2-[(1-naphthylmethyl)thio]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has shown promising results in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, it has been shown to inhibit the formation of amyloid beta plaques, which are a hallmark of the disease. In inflammation, it has been found to reduce the production of inflammatory cytokines.
Propiedades
IUPAC Name |
3-ethyl-2-(naphthalen-1-ylmethylsulfanyl)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-2-23-20(24)18-12-5-6-13-19(18)22-21(23)25-14-16-10-7-9-15-8-3-4-11-17(15)16/h3-13H,2,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKNBJFYOXUGEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N=C1SCC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-2-[(naphthalen-1-ylmethyl)sulfanyl]quinazolin-4(3H)-one |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.